molecular formula C24H28N6S B11671004 1-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11671004
M. Wt: 432.6 g/mol
InChI Key: CZAGCLBZINCWRO-UHFFFAOYSA-N
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Description

1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound featuring a thiazole ring, piperazine, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine and benzimidazole moieties can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H28N6S

Molecular Weight

432.6 g/mol

IUPAC Name

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H28N6S/c1-5-17-16(2)18(14-25)21-27-19-8-6-7-9-20(19)30(21)22(17)28-10-12-29(13-11-28)23-26-15-24(3,4)31-23/h6-9H,5,10-13,15H2,1-4H3

InChI Key

CZAGCLBZINCWRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=NCC(S5)(C)C

Origin of Product

United States

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